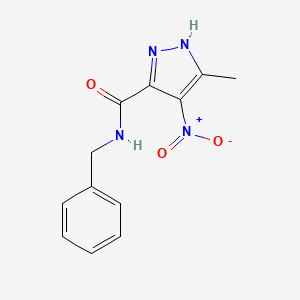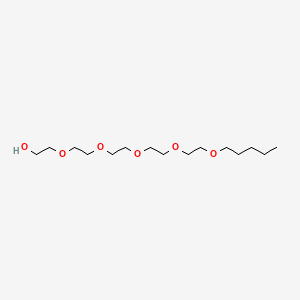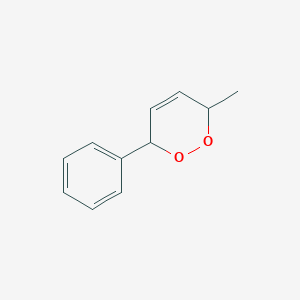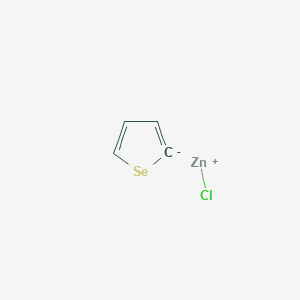![molecular formula C12H14OS B14415200 [(Tert-butoxyethynyl)sulfanyl]benzene CAS No. 79894-50-1](/img/structure/B14415200.png)
[(Tert-butoxyethynyl)sulfanyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Tert-butoxyethynyl)sulfanyl]benzene is an organic compound that features a benzene ring substituted with a tert-butoxyethynyl group and a sulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(Tert-butoxyethynyl)sulfanyl]benzene typically involves the reaction of tert-butoxyethyne with a suitable benzene derivative under controlled conditions. The reaction may require the presence of a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as purification and isolation to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
[(Tert-butoxyethynyl)sulfanyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzene derivatives.
Applications De Recherche Scientifique
[(Tert-butoxyethynyl)sulfanyl]benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of [(Tert-butoxyethynyl)sulfanyl]benzene involves its interaction with molecular targets through its functional groups. The tert-butoxyethynyl group can participate in various chemical reactions, while the sulfanyl group can form bonds with other molecules. These interactions can influence the compound’s reactivity and its effects in different applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butylbenzene: An aromatic hydrocarbon with a tert-butyl group attached to the benzene ring.
Ethynylbenzene: A benzene ring with an ethynyl group attached.
Thiophenol: A benzene ring with a sulfanyl group attached.
Uniqueness
[(Tert-butoxyethynyl)sulfanyl]benzene is unique due to the combination of the tert-butoxyethynyl and sulfanyl groups on the benzene ring. This combination imparts distinct chemical properties and reactivity compared to similar compounds, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
79894-50-1 |
|---|---|
Formule moléculaire |
C12H14OS |
Poids moléculaire |
206.31 g/mol |
Nom IUPAC |
2-[(2-methylpropan-2-yl)oxy]ethynylsulfanylbenzene |
InChI |
InChI=1S/C12H14OS/c1-12(2,3)13-9-10-14-11-7-5-4-6-8-11/h4-8H,1-3H3 |
Clé InChI |
VUBPPKMXBXLCGV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC#CSC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


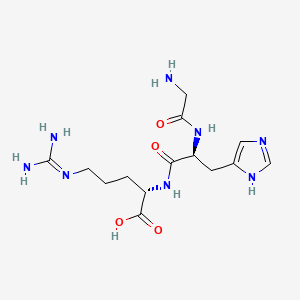

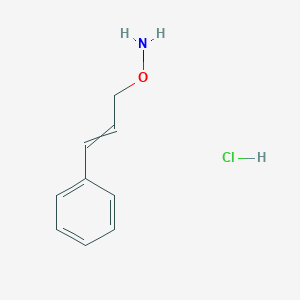
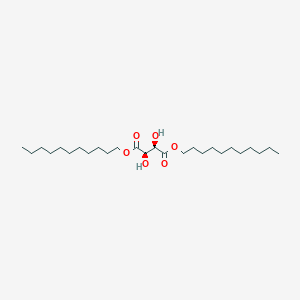
![(9-Methylfuro[2,3-b]indolizin-2-yl)(phenyl)methanone](/img/structure/B14415136.png)
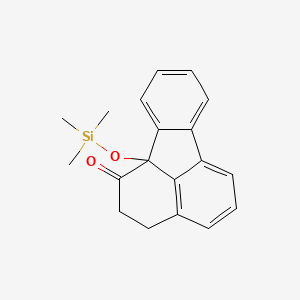
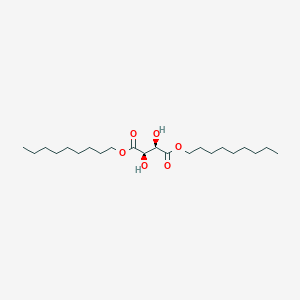
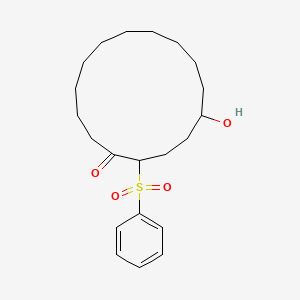
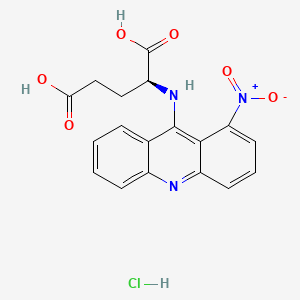
![5H-Pyrido[2,3-b]carbazole-5,11(10H)-dione](/img/structure/B14415169.png)
